Diethyl 5-[(diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Description
Diethyl 5-[(diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative featuring a diphenylacetyl substituent at the 5-position of the thiophene ring. This compound belongs to a broader class of functionalized thiophenes, which are widely studied for their structural versatility and diverse applications in medicinal chemistry, materials science, and catalysis. The diphenylacetyl group imparts unique steric and electronic properties, influencing reactivity and biological interactions. Below, we compare this compound with structurally related analogs, focusing on synthesis, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
diethyl 5-[(2,2-diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5S/c1-4-30-24(28)19-16(3)21(25(29)31-5-2)32-23(19)26-22(27)20(17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15,20H,4-5H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADFLVJUOQDJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-[(diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide.
Introduction of the Diphenylacetyl Group: The diphenylacetyl group can be introduced through an acylation reaction using diphenylacetyl chloride and a suitable base.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol under acidic conditions to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-[(diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, amines, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Diethyl 5-[(diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Diethyl 5-[(diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are summarized in Table 1.
Key Observations :
- Diphenylacetyl vs. In contrast, the trifluoroacetyl group (CF₃CO-) is electron-withdrawing, which may improve hydrogen bonding and electrostatic interactions, as evidenced by its high docking score (-5.7 kcal/mol) against bacterial effector proteins .
- Schiff Base Derivatives : The salicylaldehyde-derived Schiff base in forms intramolecular hydrogen bonds (O1···N1 = 2.630 Å, O1···O3 = 3.293 Å), stabilizing a planar molecular conformation. This structural rigidity contrasts with the flexible diphenylacetyl derivative, which may adopt multiple conformations.
Physicochemical Properties
- Crystal Structure : The Schiff base derivative crystallizes in the triclinic system (space group P1) with unit cell parameters a = 9.481 Å, b = 9.598 Å, c = 9.821 Å, and angles α = 101.49°, β = 90.80°, γ = 93.88° . In contrast, the diphenylacetyl analog likely adopts a less planar structure due to steric hindrance.
- Hydrogen Bonding : Schiff bases exhibit strong intramolecular H-bonding (e.g., S1–C8 = 1.730 Å), enhancing thermal stability. The diphenylacetyl derivative may rely on van der Waals interactions for crystal packing.
- Solubility: Cyanoacetyl derivatives (e.g., ) show higher aqueous solubility due to polar cyano groups, whereas diphenylacetyl and trifluoroacetyl analogs are more lipophilic.
Biological Activity
Diethyl 5-[(diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 357.43 g/mol. The structure is characterized by the presence of a thiophene ring, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.43 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in organic solvents |
This compound has been studied for its ability to inhibit specific molecular targets involved in cancer progression. Notably, it acts as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is implicated in various signaling pathways such as Ras-MAPK and PI3K-Akt pathways. Inhibition of these pathways can lead to reduced cell proliferation and survival in cancer cells .
Anticancer Activity
Recent studies have demonstrated significant antiproliferative effects of this compound against several cancer cell lines, including:
- MCF-7 (human breast cancer)
- HeLa (human cervical cancer)
- Ishikawa (human endometrial cancer)
In vitro assays indicated that derivatives of this compound exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin, suggesting a promising anticancer profile .
Antimicrobial Properties
In addition to its anticancer activity, this compound has shown antimicrobial effects against various pathogens. Studies have reported its efficacy against:
- Staphylococcus aureus (Gram-positive bacteria)
- Escherichia coli (Gram-negative bacteria)
- Candida albicans (fungal strain)
These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
Case Study 1: Anticancer Activity Assessment
A study evaluated the antiproliferative activity of several derivatives of this compound against MCF-7 and HeLa cell lines. The results showed that certain derivatives demonstrated IC50 values significantly lower than those observed with Doxorubicin, highlighting their potential as effective anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against common pathogens. The study found that specific derivatives exhibited potent inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .
Q & A
Q. What are the common synthetic methodologies for preparing thiophene-based derivatives like Diethyl 5-[(diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative protocol involves:
Starting Material : Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (AMD) reacts with diphenylacetyl chloride in a polar aprotic solvent (e.g., chloroform or ethanol) under reflux (4–10 hours) .
Workup : The crude product is purified via recrystallization using methanol or ethanol to yield crystals suitable for X-ray analysis .
Key Parameters :
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Data Collection : Using a Bruker Kappa APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
Refinement : SHELXL (via SHELX suite) refines atomic coordinates, thermal parameters, and hydrogen bonding. Typical residuals:
Geometric Parameters :
| Bond/Interaction | Length (Å) | Angle (°) |
|---|---|---|
| S1–C8 | 1.730(3) | – |
| S1–C11 | 1.732(3) | – |
| Intramolecular H-bonds | 2.630–3.293 | 101.5–93.9 |
Advanced Research Questions
Q. How do researchers resolve contradictions in structural data, such as anomalous bond lengths or angles?
Methodological Answer: Discrepancies (e.g., S–C bond lengths vs. literature values) are addressed via:
Validation Tools : PLATON or Mercury for symmetry checks and hydrogen-bond analysis .
Comparative Analysis : Benchmark against structurally similar compounds (e.g., Diethyl 5-acetamido derivatives show S–C bonds of 1.71–1.74 Å, aligning with DFT calculations) .
Thermal Motion Analysis : High displacement parameters (Ueq > 0.05 Ų) may indicate disorder, requiring TWINABS for correction .
Q. What pharmacological mechanisms are hypothesized for this compound, particularly in anticancer research?
Methodological Answer: Thiophene derivatives exhibit:
Enzyme Inhibition : Structural analogs (e.g., RORγ inhibitors) bind to active sites via diphenylacetyl amide interactions, disrupting transcriptional pathways in cancer cells .
In Vitro Models :
- NCI-60 Screening : Derivatives show GI₅₀ values < 10 µM against leukemia and melanoma cell lines .
- Docking Studies : Glide/SP docking (Schrödinger Suite) predicts binding affinity (ΔG = −8.2 kcal/mol) for kinase targets .
Q. How does the compound behave under varying chemical conditions (e.g., hydrolysis or oxidation)?
Methodological Answer: Reactivity studies reveal:
Ester Hydrolysis : Ethoxy groups hydrolyze in acidic/basic media (e.g., 6M HCl, 70°C) to carboxylic acids, altering solubility .
Amide Stability : Resistant to nucleophilic attack under physiological pH but degrade in strong bases (pH > 12) .
Oxidation : Thiophene ring sulfoxidation occurs with H₂O₂, monitored via LC-MS (m/z shifts +16 Da) .
Q. What computational approaches are used to predict bioactivity or optimize derivatives?
Methodological Answer:
QSAR Modeling :
- Descriptors : LogP, polar surface area, and H-bond donors correlate with blood-brain barrier permeability (R² = 0.89) .
MD Simulations : GROMACS trajectories (100 ns) assess protein-ligand stability (RMSD < 2.0 Å for RORγ complexes) .
ADMET Prediction : SwissADME predicts moderate bioavailability (F = 45%) and CYP3A4 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
